(3S,4S)-1-tert-Butyl 3-methyl 4-aminopyrrolidine-1,3-dicarboxylate
CAS No.:
Cat. No.: VC15944417
Molecular Formula: C11H20N2O4
Molecular Weight: 244.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H20N2O4 |
|---|---|
| Molecular Weight | 244.29 g/mol |
| IUPAC Name | 1-O-tert-butyl 3-O-methyl (3S,4S)-4-aminopyrrolidine-1,3-dicarboxylate |
| Standard InChI | InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-5-7(8(12)6-13)9(14)16-4/h7-8H,5-6,12H2,1-4H3/t7-,8+/m0/s1 |
| Standard InChI Key | MOKVJORVJPSZHK-JGVFFNPUSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@@H]([C@@H](C1)N)C(=O)OC |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C(C1)N)C(=O)OC |
Introduction
(3S,4S)-1-tert-Butyl 3-methyl 4-aminopyrrolidine-1,3-dicarboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives. It features a tert-butyl group at position 1, a methyl group at position 3, and an amino group at position 4 of the pyrrolidine ring. This compound is characterized by its specific stereochemistry at the 3 and 4 positions, making it a valuable candidate for research in medicinal chemistry and organic synthesis .
Functional Groups
The compound contains both carboxylate groups and an amino group, which contribute to its reactivity and potential biological activities.
Synthesis
The synthesis of (3S,4S)-1-tert-Butyl 3-methyl 4-aminopyrrolidine-1,3-dicarboxylate involves multi-step organic reactions. These processes require careful control of conditions such as temperature, pH, and reaction time to optimize yield and purity. Techniques like Nuclear Magnetic Resonance spectroscopy and High-Performance Liquid Chromatography are used to monitor progress and confirm product identity.
Biological Activities
Compounds similar to (3S,4S)-1-tert-Butyl 3-methyl 4-aminopyrrolidine-1,3-dicarboxylate exhibit diverse biological activities, including interactions with enzymes and receptors. Studies on its pharmacodynamics and pharmacokinetics are crucial for understanding its therapeutic potential.
Chemical Reactions
The compound can undergo various chemical transformations due to its functional groups. These reactions are typically carried out under controlled conditions using solvents that stabilize reactive intermediates.
Medicinal Chemistry
(3S,4S)-1-tert-Butyl 3-methyl 4-aminopyrrolidine-1,3-dicarboxylate is recognized for its potential in medicinal chemistry due to its unique structural features and biological interactions.
Organic Synthesis
It serves as a valuable building block in organic synthesis, enabling the creation of complex molecules with specific properties.
Comparison with Similar Compounds
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